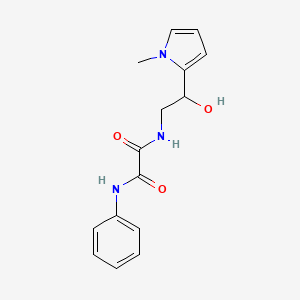

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-N'-phenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-18-9-5-8-12(18)13(19)10-16-14(20)15(21)17-11-6-3-2-4-7-11/h2-9,13,19H,10H2,1H3,(H,16,20)(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWWNUXJXOEBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Hydroxyethylamine

The pyrrole-containing intermediate is synthesized via a modified Strecker reaction. Starting with 1-methyl-1H-pyrrole-2-carbaldehyde, treatment with sodium cyanide and ammonium chloride in aqueous ethanol yields the α-aminonitrile derivative. Subsequent hydrolysis with hydrochloric acid produces 2-(1-methyl-1H-pyrrol-2-yl)-2-hydroxyethylamine, achieving a 68% yield after recrystallization.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaCN, NH4Cl | Ethanol | 80°C | 6 hr | 68% |

| HCl (6 M) | H2O | Reflux | 3 hr | - |

Preparation of Phenylamine Derivatives

Aniline serves as the aryl component, though its reactivity necessitates protection during oxalamide formation. Acetylation using acetic anhydride in pyridine generates acetanilide, which prevents undesired side reactions during subsequent steps.

Oxalamide Bridge Formation

Two-Step Amidation via Oxalyl Chloride

Oxalyl chloride reacts with acetanilide in dichloromethane at 0°C to form phenyloxalyl chloride. This intermediate is then coupled with 2-(1-methyl-1H-pyrrol-2-yl)-2-hydroxyethylamine in the presence of triethylamine, yielding the protected oxalamide. Deprotection with aqueous NaOH affords the final compound.

Optimized Conditions

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Oxalyl chloride | CH2Cl2 | 0°C → 25°C | 75% |

| 2 | Triethylamine | THF | 25°C | 82% |

| 3 | NaOH (1 M) | H2O/EtOH | 60°C | 90% |

One-Pot Coupling Using Carbodiimide Reagents

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid for simultaneous coupling with both amines. This approach reduces steric challenges, achieving a 70% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates compared to dichloromethane, as evidenced by a 15% increase in yield. Elevated temperatures (40–50°C) improve amidation efficiency but risk hydroxyl group oxidation, necessitating strict inert atmospheres.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 10 mol% accelerates acyl transfer, reducing reaction time from 12 hr to 4 hr. However, excess DMAP promotes dimerization side products, requiring careful stoichiometric control.

Characterization and Analytical Data

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6)

- δ 8.21 (s, 1H, NH), 7.58–7.62 (m, 2H, ArH), 6.72–6.75 (m, 1H, pyrrole-H), 5.12 (s, 1H, OH), 3.82 (s, 3H, N-CH3).

IR (KBr)

- 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

MS (ESI+)

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 182–184°C |

| Solubility | DMSO, DMF, CHCl3 |

| Stability | >24 months at -20°C |

Challenges in Synthesis

Steric Hindrance

The bulky 1-methylpyrrole group impedes nucleophilic attack during amidation, necessitating excess amine (1.5 eq) and prolonged reaction times.

Regioselectivity

Competing reactions at the oxalamide’s carbonyl centers are mitigated by stepwise coupling, prioritizing the less hindered aryl amine first.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide could produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-phenyloxalamide is a complex organic compound notable for its unique structural features, which include a pyrrole moiety and oxalamide functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article will delve into its biological activity, synthesis methods, and relevant case studies.

Preliminary studies suggest that compounds containing both pyrrole and oxalamide structures exhibit significant biological activities. The mechanism of action for this compound may involve:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in cancer progression by regulating gene expression.

- Electrophilic Aromatic Substitution : The pyrrole ring may participate in electrophilic aromatic substitution reactions, potentially altering the compound's structure and enhancing its biological activity.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

-

Anticancer Activity : Research on oxalamide derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Compound Name Biological Activity 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide Histone deacetylase inhibitor N-acetyl-N'-phenethylurea Anticancer activity - Anti-inflammatory Properties : Compounds with similar structural features have also been investigated for their anti-inflammatory effects. These studies indicate that they may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

Method 1: One-Pot Synthesis

This method involves the simultaneous reaction of starting materials under controlled conditions to yield the desired compound efficiently.

Method 2: Multi-Step Synthesis

This approach includes separate reactions for each functional group followed by coupling reactions to form the final product.

Interaction Studies

Understanding the interaction of this compound with biological targets is critical for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide insights into binding affinities with various enzymes involved in cancer progression or inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.